molecular formula C7H4BrF3 B142621 2,3,4-Trifluorobenzyl bromide CAS No. 157911-55-2

2,3,4-Trifluorobenzyl bromide

Cat. No.: B142621
CAS No.: 157911-55-2
M. Wt: 225.01 g/mol
InChI Key: DGSXDQVPGXFOAN-UHFFFAOYSA-N
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Description

2,3,4-Trifluorobenzyl bromide is a useful research compound. Its molecular formula is C7H4BrF3 and its molecular weight is 225.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorination of Organic Substrates

2,3,4-Trifluorobenzyl bromide is used in the selective fluorination of various organic substrates. It has been identified as an exceptional reagent for fluorination due to its stability and reactivity. The substance has shown potential in reacting with a wide range of substrates, including benzyl bromides, iodides, chlorides, aliphatic halides, and more, showcasing its versatility in chemical synthesis (Alič et al., 2022).

Derivatization Agent in Analytical Chemistry

This compound has been widely utilized as a derivatization agent in chromatography and mass spectrometry. Its derivatives are known for their favorable physicochemical properties like thermal stability, volatility, and strong electron-capturing capabilities, making it an ideal reagent for highly sensitive analysis of substances in biological samples (Tsikas, 2017).

Synthesis of Synthetic Intermediates

The compound is also instrumental in the synthesis of valuable synthetic intermediates, such as 2,4,5-trifluorobenzoic acid, which has significant applications in the pharmaceutical industry and material science. It facilitates the generation of unstable aryl-Grignard reagents and subsequent reactions with gaseous CO2, producing high-purity products efficiently (Deng et al., 2015).

Regiospecificity in Functionalization Reactions

The substance demonstrates control over the regiospecificity of functionalization reactions. In particular, 1,2,3-trifluorobenzene, a derivative, can be functionalized at different positions, allowing for the creation of various benzoic acids and brominated derivatives. This regioflexibility is achieved through innovative organometallic recipes, highlighting the compound's utility in complex chemical syntheses (Heiss & Schlosser, 2003).

Mechanism of Action

Target of Action

2,3,4-Trifluorobenzyl bromide is primarily used as a building block in the synthesis of various pharmaceutical compounds . It is an important intermediate in the synthesis of drugs such as Ensitrelvir , a treatment for COVID-19, and Sitagliptin , a treatment for type II diabetes. The primary targets of these drugs are the SARS-CoV-2 3CL protease and Dipeptidyl peptidase-IV (DPP-IV) respectively .

Mode of Action

As an intermediate, this compound itself does not directly interact with biological targets. Instead, it is incorporated into the structure of the final drug molecule, which then interacts with its target. For example, in the synthesis of Ensitrelvir, the trifluorobenzyl group may contribute to the drug’s ability to inhibit the SARS-CoV-2 3CL protease .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the final drug it is used to synthesize. For instance, Ensitrelvir inhibits the SARS-CoV-2 3CL protease, blocking the replication of the virus . Sitagliptin, on the other hand, inhibits DPP-IV, increasing the levels of incretin hormones, which help to regulate glucose metabolism .

Result of Action

The molecular and cellular effects of this compound are determined by the final drug it is used to synthesize. For example, Ensitrelvir can inhibit the replication of SARS-CoV-2, potentially reducing the severity of COVID-19 . Sitagliptin can help regulate blood glucose levels, making it a valuable treatment for type II diabetes .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it should be stored at 2-8°C to maintain its stability . Additionally, safety data indicates that it can cause severe skin burns and eye damage, suggesting that it should be handled with care in a controlled environment .

Safety and Hazards

2,3,4-Trifluorobenzyl bromide is a combustible liquid that causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Future Directions

The future directions of 2,3,4-Trifluorobenzyl bromide are not explicitly provided in the search results .

Properties

IUPAC Name

1-(bromomethyl)-2,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSXDQVPGXFOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380350
Record name 2,3,4-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157911-55-2
Record name 2,3,4-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorobenzyl Bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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